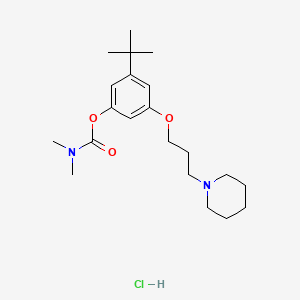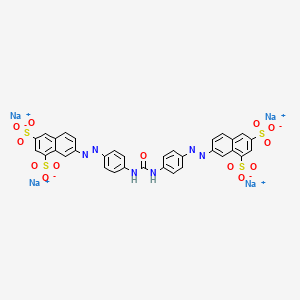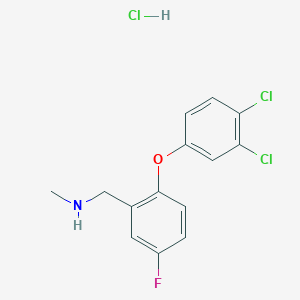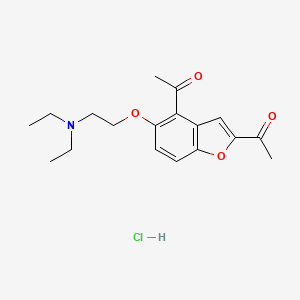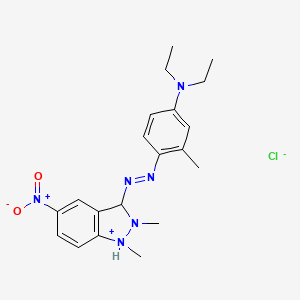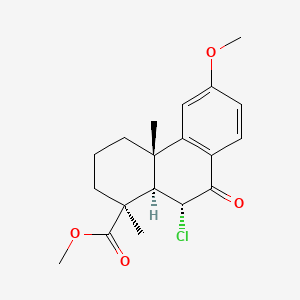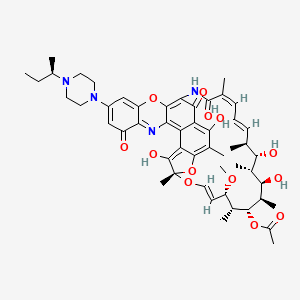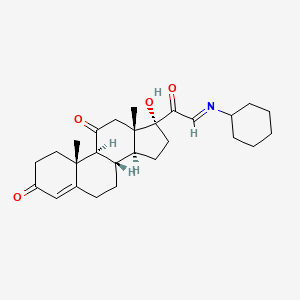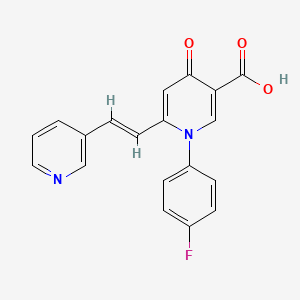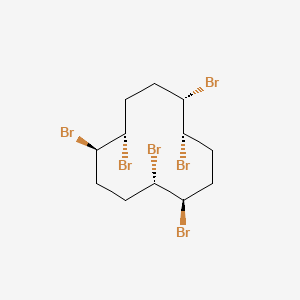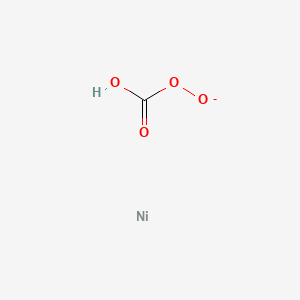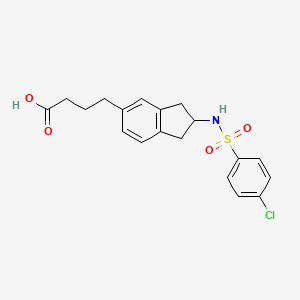
2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid is a complex organic compound that features a sulfonamide group attached to an indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid typically involves multiple steps. One common approach is to start with the indene structure and introduce the sulfonamide group through a series of reactions. The process may involve:
Formation of the Indene Core: This can be achieved through cyclization reactions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the indene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Functionalization of the Butanoic Acid Side Chain: This can be done through various organic transformations, including oxidation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the replacement of groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonamide group is known to be a strong hydrogen bond acceptor, which can facilitate binding to active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid share a similar indene core structure.
Sulfonamides: Other sulfonamide-containing compounds, like sulfanilamide, have similar functional groups.
Uniqueness
What sets 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid apart is the combination of the indene core with the sulfonamide group and the butanoic acid side chain. This unique structure may confer specific biological activities or material properties not found in other compounds.
Properties
CAS No. |
114149-53-0 |
|---|---|
Molecular Formula |
C19H20ClNO4S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]butanoic acid |
InChI |
InChI=1S/C19H20ClNO4S/c20-16-6-8-18(9-7-16)26(24,25)21-17-11-14-5-4-13(10-15(14)12-17)2-1-3-19(22)23/h4-10,17,21H,1-3,11-12H2,(H,22,23) |
InChI Key |
SYJTYZKWYGESQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)CCCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



